molecular formula C21H22N2O4 B2645572 methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate CAS No. 82789-36-4

methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No. B2645572
CAS RN: 82789-36-4
M. Wt: 366.417
InChI Key: NUBFFNNCFFBKKI-UHFFFAOYSA-N
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Description

This compound is a derivative of phenethylamine, a class of compounds that includes neurotransmitters in the human brain . It has a complex structure that includes a beta-carboline moiety, which is a common structure in alkaloids .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The exact structure would depend on the specific arrangement of the functional groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Beta-carbolines, for example, can undergo reactions at the nitrogen atom or at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Metabolic Pathways and Excretion

Methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, as part of the broader class of tetrahydro-beta-carbolines, has been studied for its presence and metabolism in biological systems. Research indicates that these compounds are naturally occurring in human urine and might originate from dietary sources. For instance, 1-Methyl-1,2,3,4-tetrahydro-beta-carboline (1-MeTHBC) and its variants have been identified in human urine, with the observation that their presence does not necessarily correlate with alcohol consumption. This implies that these substances, and by extension possibly this compound, may be metabolized and excreted by the human body as part of normal metabolic processes without being influenced by external factors like alcohol intake (Matsubara et al., 1986). Another study reported the stereoselective difference in the urinary excretion of enantiomers of 1-methyl-1,2,3,4-tetrahydro-beta-carboline, suggesting enzymatic metabolism in humans (Tsuchiya et al., 1994). Additionally, it's indicated that certain dietary components and the intake of ethanol can influence the urinary excretion of related compounds, hinting at the complex interaction between diet, metabolism, and the excretion of these compounds (Tsuchiya et al., 1996; Tsuchiya et al., 1996) (Tsuchiya et al., 1996).

Potential Toxicity and Pathological Implications

The compound's analogs and structurally similar compounds have been linked to potential toxicity and pathological conditions. For instance, studies have found a connection between certain beta-carbolines and Parkinson's disease, suggesting that the process of N-methylation of compounds like beta-carbolines could be involved in the pathogenesis of neurological disorders (Matsubara et al., 2002; Langston et al., 1983) (Langston et al., 1983). Another study highlights the increased N-methylation ability for azaheterocyclic amines in individuals with Parkinson's disease, further supporting the potential neurological implications of these compounds (Aoyama et al., 2000).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some phenethylamine derivatives are known to interact with neurotransmitter receptors in the brain .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some phenethylamine derivatives, for example, can be toxic or have psychoactive effects .

Future Directions

The future research directions could involve further exploration of the biological activity of this compound, or the development of new synthesis methods .

properties

IUPAC Name

methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-17-9-8-12(10-18(17)26-2)19-20-14(11-16(23-19)21(24)27-3)13-6-4-5-7-15(13)22-20/h4-10,16,19,22-23H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBFFNNCFFBKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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